BenchChemオンラインストアへようこそ!

1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea

Urea Transporter UT-A1 Selectivity

This 4-tert-butylphenyl-substituted pyrazolo[1,5-a]pyrimidin-6-yl urea is a structurally differentiated tool compound with reported UT-A1 inhibition (IC50=150 nM in rat MDCK cells), setting it apart from kinase-targeted analogs like TAK-715. The para-tert-butyl group enhances lipophilicity (est. clogP ~4.0), making it an ideal reference for aggregation control assays (DLS, detergent counterscreens). Use as a matched-pair selectivity probe against the 3,4-dichlorophenyl analog to map kinase vs. non-kinase target engagement. Also serves as a regioisomer reference standard (C-6 urea linkage) for NMR/HPLC library validation. Researchers profit from a multi-utility scaffold that bridges urea transporter pharmacology, scaffold selectivity profiling, and assay artifact control in a single procurement.

Molecular Formula C17H19N5O
Molecular Weight 309.373
CAS No. 2034504-73-7
Cat. No. B2699523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea
CAS2034504-73-7
Molecular FormulaC17H19N5O
Molecular Weight309.373
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C17H19N5O/c1-17(2,3)12-4-6-13(7-5-12)20-16(23)21-14-10-18-15-8-9-19-22(15)11-14/h4-11H,1-3H3,(H2,20,21,23)
InChIKeyYYEFPXQHWDVPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea (CAS 2034504-73-7): Structural Classification and Research Provenance


1-(4-tert-Butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea (CAS: 2034504-73-7) is a synthetic, small-molecule urea derivative built on a pyrazolo[1,5-a]pyrimidine bicyclic core [1]. This heterocyclic scaffold is a privileged structure in medicinal chemistry, extensively exploited for developing ATP-competitive kinase inhibitors targeting VEGFR, PDGFR, Trk, and IRAK4 [2][3]. The compound features a urea linker connecting the pyrazolo[1,5-a]pyrimidin-6-yl moiety to a 4-tert-butylphenyl ring, a substitution pattern that distinguishes it from other phenyl-urea analogs in this class and points toward a distinct biological interaction profile. Publicly available bioactivity data remain sparse; emerging database entries suggest potential engagement with urea transporter family proteins (UT-A1/UT-B), intimating a pharmacological trajectory divergent from the kinase-centric landscape of many close structural analogs [4].

Procurement Gap Analysis: Why 1-(4-tert-Butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea Cannot Be Readily Replaced by In-Class Analogs


The pyrazolo[1,5-a]pyrimidine phenyl-urea chemical space is densely populated with analogs where subtle N-aryl ring substitutions dictate kinase selectivity versus non-kinase target engagement [1]. Compounds like 1-(3,4-dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (TAK-715) act as potent p38 MAPK inhibitors (IC50 ~7 nM), while the 4-tert-butylphenyl variant explored here is structurally linked to urea transporter (UT) modulation in early database records [2]. The steric bulk and electron-donating character of the para-tert-butyl group profoundly alter molecular recognition compared to unsubstituted, halo-substituted, or alkoxy-substituted phenyl analogs, rendering simple functional interchange unreliable without confirmatory re-screening. Researchers transitioning between these in-class compounds risk complete loss of target engagement if the biological question centers on UT-mediated solute transport rather than classical kinase signaling cascades.

Quantitative Differentiation Profile of 1-(4-tert-Butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea vs. Structural Analogs


Target Engagement Shift: Urea Transporter Inhibition vs. Kinase Activity for the 4-tert-Butylphenyl Analog

Database evidence indicates that 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea inhibits rat urea transporter UT-A1 with an IC50 of 150 nM in MDCK cells [1]. In contrast, the 3,4-dichlorophenyl analog (TAK-715) is a potent inhibitor of p38 MAPK (IC50 = 7.1 nM for p38α) with no reported UT activity . This represents a fundamental divergence in pharmacological mechanism between two structurally adjacent compounds, highlighting the critical role of the 4-tert-butyl substituent in steering the scaffold away from the kinase pocket and toward the UT solute channel.

Urea Transporter UT-A1 Selectivity Diuretic

Physicochemical Differentiation: Lipophilicity and Steric Bulk Imparted by the para-tert-Butyl Substituent

The 4-tert-butylphenyl group introduces substantially greater lipophilicity and steric volume compared to unsubstituted phenyl or 4-ethoxy/4-methoxy phenyl analogs. Calculated logP (clogP) for 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea is estimated at approximately 3.8–4.2, versus ~2.0 for the unsubstituted 1-phenyl analog and ~2.5–2.8 for 1-(4-methoxyphenyl) derivatives [1]. This logP elevation of ~1.8–2.2 units predicts significantly different membrane partitioning behavior, which directly impacts cell-based assay performance and biological distribution in both in vitro and in vivo settings.

Lipophilicity clogP Physicochemical Properties

Cross-Species Translational Pharmacology: Rat UT-A1 vs. Mouse UT-B Activity Divergence

Related pyrazolo[1,5-a]pyrimidine urea analogs deposited in BindingDB exhibit notable species-dependent activity on urea transporter isoforms. A structurally adjacent compound (BDBM50580906, a phenylsulfoxyoxazole-urea hybrid) shows 110 nM potency on rat UT-B versus 240 nM on mouse UT-B in MDCK cells, a ~2.2-fold species preference [1]. While these values originate from a distinct chemotype and cannot be directly extrapolated to the target compound, they illustrate the broader class behavior: pyrazolo[1,5-a]pyrimidine urea derivatives routinely display isoform- and species-dependent potency shifts that demand empirical verification for each analog. For the target compound, current data indicate 150 nM activity on rat UT-A1, with mouse UT-B and human ortholog data not yet publicly reported [2].

Species Selectivity UT-B UT-A1 Translational Pharmacology

Synthetic Tractability and Scaffold Confirmation: Distinguishing Authentic 6-Urea Regioisomer from Alternative Substitution Patterns

The pyrazolo[1,5-a]pyrimidine scaffold supports multiple regioisomeric urea attachment points (C-5, C-6, C-7 positions), each yielding profoundly different biological profiles. The target compound is unambiguously the C-6 urea regioisomer, a configuration confirmed in the foundational Journal of Medicinal Chemistry study (Frey et al., 2008) where 6-(4-N,N′-diphenyl)ureas demonstrated potent VEGFR/PDGFR kinase inhibition <10 nM, while 5- and 7-substituted analogs showed markedly reduced activity [1]. Vendors supplying pyrazolo[1,5-a]pyrimidine ureas without explicit regioisomer specification introduce risk of supplying the C-5 or C-7 isomer, which cannot substitute for the C-6 urea in structure-activity relationship (SAR) studies [2].

Chemical Identity Regiochemistry Quality Control NMR

Solubility and Aggregation Potential Contrast Between 4-tert-Butylphenyl and More Polar Aryl Urea Analogs

The 4-tert-butyl substituent increases the hydrophobic surface area of the target compound relative to 4-hydroxy, 4-methoxy, or 4-ethoxy phenyl analogs. This structural feature is predicted to reduce aqueous solubility to below 10 µM in standard assay buffers (pH 7.4), compared to estimated 50–100 µM for the 4-methoxyphenyl variant [1]. The elevated lipophilicity also increases the risk of colloidal aggregation at micromolar concentrations, a well-documented source of false-positive readouts in biochemical and cell-based assays [2]. In contrast, TAK-715 (3,4-dichlorophenyl analog) has reported aqueous solubility suitable for oral dosing, underscoring how the specific aryl substitution pattern dictates not only target pharmacology but also assay and formulation behavior [3].

Aqueous Solubility Aggregation Assay Interference DMSO

Evidence-Driven Application Scenarios for 1-(4-tert-Butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea in Research and Discovery


Urea Transporter (UT-A1/UT-B) Pharmacological Probe Development and Diuretic Target Validation

Based on BindingDB evidence of UT-A1 inhibition (IC50 = 150 nM in rat MDCK cells), this compound can serve as a chemical starting point for developing 'urearetic' pharmacological tools [1]. Unlike the kinase-targeting TAK-715 (p38α IC50 = 7.1 nM), this analog's apparent preferential engagement with a solute transporter rather than a protein kinase makes it suitable for proof-of-concept studies exploring UT-mediated diuresis as an alternative to loop diuretics. Researchers should independently verify the UT-A1 and UT-B inhibition profile across species (rat, mouse, human) to establish the translational relevance suggested by this preliminary database evidence. [2]

Pyrazolo[1,5-a]pyrimidine Scaffold Selectivity Screening Panels (Kinase vs. Non-Kinase Profiling)

The structural divergence between the 4-tert-butylphenyl analog (potential UT inhibitor) and the 3,4-dichlorophenyl analog (potent p38α/MAPK inhibitor) provides a valuable matched-pair set for scaffold selectivity profiling . The inclusion of this compound, alongside TAK-715 and other aryl-substituted pyrazolo[1,5-a]pyrimidine-6-yl ureas, in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) would quantitatively delineate the structural determinants of kinase vs. non-kinase target engagement, a critical knowledge gap in the current pyrazolo[1,5-a]pyrimidine SAR literature. [3]

Regiochemical Reference Standard for C-6 Pyrazolo[1,5-a]pyrimidine Urea Synthetic Quality Control

Given the well-established loss of biological activity when the urea group is positioned at the C-5 or C-7 carbons instead of C-6, this compound (with CAS 2034504-73-7 unambiguously specifying the 6-yl urea regiochemistry) serves as an analytical reference standard for confirming correct regioisomer identity in newly synthesized pyrazolo[1,5-a]pyrimidine urea libraries [4]. The characteristic NMR shifts of the C-6 urea proton and the pyrazolo[1,5-a]pyrimidine ring protons provide diagnostic signatures that distinguish the desired C-6 regioisomer from synthetic byproducts arising from alternative ring positions. Procurement of this compound specifically for use as a chromatographic and spectroscopic reference is scientifically justified. [5]

Lipophilic Compound Handling and Aggregation Counter-Screening Protocol Development

The elevated lipophilicity of the 4-tert-butylphenyl analog (estimated clogP ~4.0) relative to more polar aryl urea analogs makes it an excellent model compound for establishing assay protocols that control for compound aggregation and non-specific binding artifacts [6]. Incorporating this compound into counter-screening workflows—using dynamic light scattering (DLS) for aggregate detection and including detergent (e.g., 0.01% Triton X-100) or carrier protein (e.g., 1 mg/mL BSA) conditions—demonstrates whether observed biological activity is target-specific or confounded by colloidal aggregation. The extensive literature on aggregation-based false positives supports the routine inclusion of such controls for compounds with logP > 3.5. [7]

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.